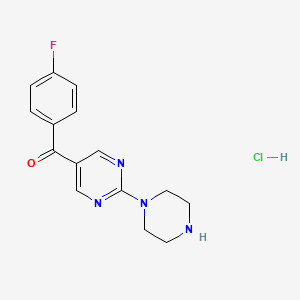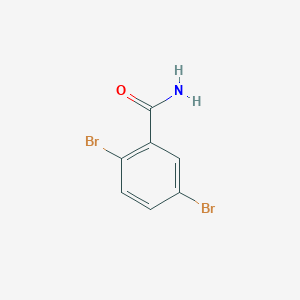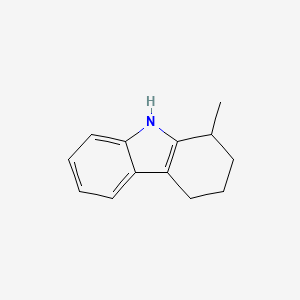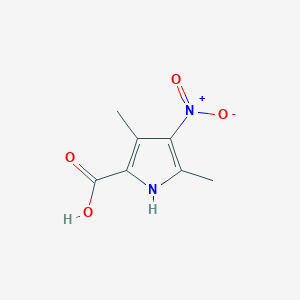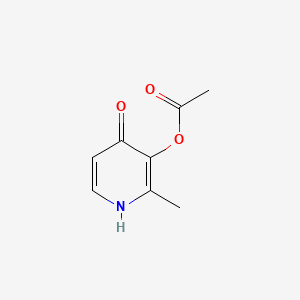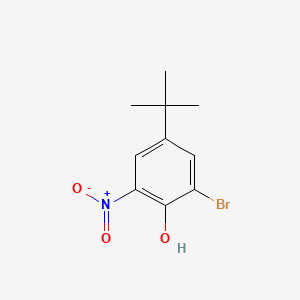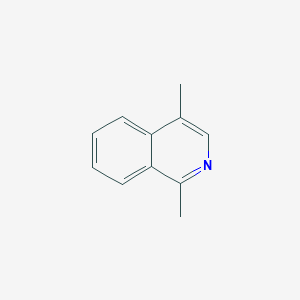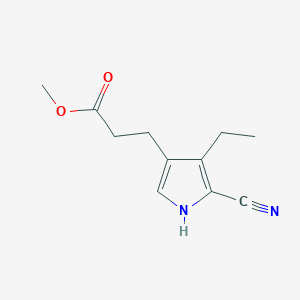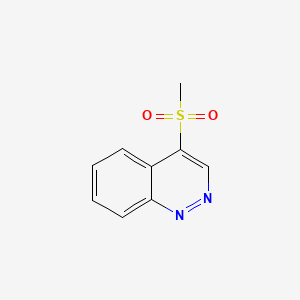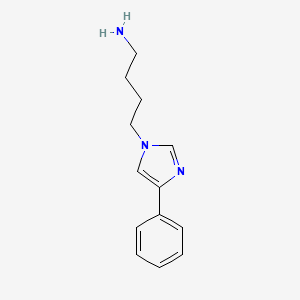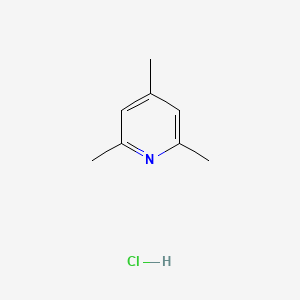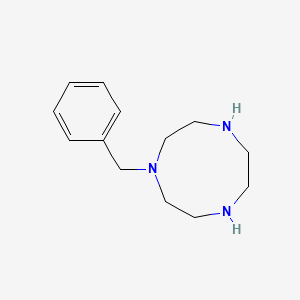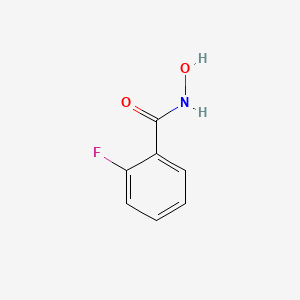
Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride
描述
Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride is a compound primarily used as a PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound belongs to the alkyl chain class and is utilized in the synthesis of PROTAC molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride involves multiple steps, typically starting with the preparation of the cyclohexylcarboxyl-hydrazide core. This core is then linked to a maleimide group through an alkyl chain. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylcarboxyl-hydrazide derivatives, while substitution reactions can produce a variety of substituted hydrazides .
科学研究应用
Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation mechanisms.
Biology: Employed in cellular studies to investigate the effects of targeted protein degradation on various biological pathways.
作用机制
The mechanism of action of Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Similar Compounds
Mal-C2-cyclohexylcarboxyl-hydrazide TFA: Another PROTAC linker with similar properties but different counterions.
PEG Linkers: Polyethylene glycol-based linkers used in PROTAC synthesis.
Alkyl/Ether Linkers: Linkers with alkyl or ether groups used in the design of PROTAC molecules.
Uniqueness
Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride is unique due to its specific chemical structure, which provides optimal properties for use as a PROTAC linker. Its alkyl chain-based structure offers flexibility and stability, making it a valuable tool in the synthesis of effective PROTAC molecules .
属性
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17;/h5-6,8-9H,1-4,7,13H2,(H,14,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAFBJFAXITJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine](/img/structure/B3348423.png)
